molecular formula C7H16ClNO B1530470 4-Methylazepan-4-ol hydrochloride CAS No. 91774-53-7

4-Methylazepan-4-ol hydrochloride

Cat. No.: B1530470
CAS No.: 91774-53-7
M. Wt: 165.66 g/mol
InChI Key: WXKBXRNNRPFFKO-UHFFFAOYSA-N
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Description

4-Methylazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of azepan-4-ol, featuring a methyl group at the fourth carbon atom and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylazepan-4-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 4-methyl-1,6-hexanediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and heating to promote the formation of the azepan-4-ol ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often employs advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methylazepan-4-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methylazepan-4-ol hydrochloride is being explored for its potential therapeutic effects, including:

  • Analgesic Properties : Preliminary studies suggest that it may exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies.
  • Anti-inflammatory Effects : Research indicates that this compound could play a role in reducing inflammation, which is critical in treating various chronic conditions.

The compound has shown promise in several biological assays:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Binding : Its interaction with neurotransmitter receptors, particularly GABA receptors, points to possible applications in neuropharmacology and anxiety disorder treatments.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Studies

Study FocusFindings
Antioxidant Efficacy A study evaluated the antioxidant properties of azepane derivatives, revealing significant reductions in oxidative stress markers in vitro.
Antimicrobial Testing Laboratory tests demonstrated enhanced antimicrobial activity with specific modifications to the azepane structure, suggesting avenues for drug development.
Cytotoxicity Assays Investigations into the anticancer potential showed that certain derivatives exhibited cytotoxic effects against cancer cell lines, warranting further exploration of their mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Chemical Manufacturing : It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and specialty chemicals.
  • Pharmaceutical Formulations : Due to its solubility and stability as a hydrochloride salt, it is incorporated into various drug formulations.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylazepan-4-oneLacks hydroxyl groupLess polar; different reactivity profile
5-MethylazepaneNo functional groupsMore hydrophobic; limited biological activity
6-Methylazepan-4-olContains hydroxyl groupPotentially distinct biological activities

Mechanism of Action

The mechanism by which 4-methylazepan-4-ol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Azepan-4-ol

  • 3-Methylazepan-4-ol hydrochloride

  • Other azepan derivatives

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Biological Activity

4-Methylazepan-4-ol hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of azepane derivatives, characterized by a seven-membered saturated ring containing nitrogen. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azepane compounds exhibit varying degrees of antimicrobial properties. For example, similar compounds have shown significant activity against Gram-positive bacteria at concentrations ranging from 7.8 to 250 µg/mL .
  • Antioxidant Properties : Research has highlighted the antioxidant potential of azepane derivatives, which can mitigate oxidative stress in cellular systems. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

The exact mechanism of action for this compound is not fully elucidated; however, studies suggest several pathways:

  • Inhibition of Enzymatic Activity : Some azepane derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, potentially affecting cell growth and differentiation. For instance, related compounds have been shown to alter calcium ion fluxes and activate phosphoinositide pathways, leading to downstream effects on cell proliferation and survival .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Activity : A comparative study involving azepane derivatives demonstrated that certain structural modifications could enhance antimicrobial efficacy against specific bacterial strains. The findings suggested that the presence of electron-withdrawing groups on the azepane ring could improve activity against resistant strains .
  • Antioxidant Activity Assessment : In vitro tests using ABTS and DPPH assays indicated that this compound exhibits significant radical scavenging activity. The compound's ability to neutralize free radicals was comparable to established antioxidants like Trolox .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria (MICs: 7.8–250 µg/mL)
AntioxidantSignificant radical scavenging activity (ABTS assay)
Enzyme InhibitionInhibits AChE activity, enhancing cholinergic signaling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylazepan-4-ol hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound can be synthesized via alkylation of azepan-4-ol derivatives using methyl iodide under basic conditions (e.g., potassium carbonate). Reflux in anhydrous solvents like dichloromethane or THF is typical. Purification involves recrystallization or column chromatography to isolate the hydrochloride salt. Reaction optimization may include adjusting solvent polarity, temperature, and stoichiometry to improve yield .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, eluent: methanol/chloroform) and confirm purity via HPLC (C18 column, aqueous buffer/acetonitrile gradient) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in D₂O or deuterated DMSO to resolve proton environments, focusing on the methyl group (δ ~1.2–1.5 ppm) and azepane ring protons (δ ~3.0–3.5 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₅NO·HCl).
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor for hydrolysis of the azepane ring or oxidation of the methyl group via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes (e.g., proteases or kinases). Include positive controls (e.g., known inhibitors) and validate results with dose-response curves.
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the hydroxyl group and steric interactions with the methyl group .
    • Data Contradiction Analysis : If experimental IC₅₀ conflicts with docking predictions, re-evaluate protonation states or solvation effects in the computational model .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) using GC-MS or NMR to track intermediates.
  • Isotopic Labeling : Use ¹⁸O-labeled water or deuterated reagents to trace mechanistic pathways.
  • Controlled Replicates : Ensure reproducibility by repeating experiments with freshly prepared reagents and standardized protocols .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies without structural modification?

  • Methodological Answer :

  • Co-Solvent Systems : Test mixtures of PEG-400, cyclodextrins, or DMSO in PBS to enhance aqueous solubility.
  • Solid Dispersion Techniques : Use spray drying or freeze-drying with carriers like PVP or HPMC to improve dissolution rates.
  • Pharmacokinetic Profiling : Administer via intravenous/oral routes in rodent models and measure plasma concentrations via LC-MS/MS .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products in this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify unknown impurities with ppm-level mass accuracy.
  • 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then profile degradation products using UPLC-QTOF .

Q. Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueConditions/ParametersTarget Data
¹H NMR400 MHz, D₂O, δ 1.2–3.5 ppmMethyl group integration, ring protons
ESI-MSPositive mode, m/z 150–200[M+H]⁺ = 164.1 (C₇H₁₅NO·HCl)
Elemental AnalysisCHNSO combustion, Cl⁻ titrationCl⁻ content ~21.5% (theoretical)

Table 2: Stability Study Design

ConditionDurationMetrics Analyzed
25°C/60% RH12 monthsPurity (HPLC), moisture content
40°C/75% RH6 monthsDegradation products (UPLC-QTOF)
Light exposure3 monthsColor change, photodegradants

Properties

IUPAC Name

4-methylazepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBXRNNRPFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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